REACTION_CXSMILES
|
O=C1CCCC1C(OCC)=O.F[N+:13]1[CH:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:14]=1[S:23]([O-:26])(=[O:25])=[O:24]>ClCCCl>[F:22][C:19]([F:20])([F:21])[C:17]1[CH:16]=[CH:15][C:14]([S:23]([OH:26])(=[O:25])=[O:24])=[N:13][CH:18]=1
|
Name
|
|
Quantity
|
148 μL
|
Type
|
reactant
|
Smiles
|
O=C1C(CCC1)C(=O)OCC
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
F[N+]1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)[O-]
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux in an argon atmosphere for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
Thereafter, the precipitate was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)S(=O)(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 217 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |